3,9-Diethyl-6-tridecanol is a long-chain alcohol with the molecular formula . It features a straight-chain structure with an alcohol functional group located at the sixth carbon atom and ethyl groups attached to the third and ninth carbon atoms. This compound is part of the tridecanol family, which is characterized by having a 13-carbon backbone. The presence of multiple ethyl substituents contributes to its unique physical and chemical properties, making it an interesting subject of study in both industrial and biological contexts .
While 3,9-Diethyl-6-tridecanol has a CAS Registry Number (123-24-0), readily available scientific research specific to its applications is limited. This doesn't necessarily indicate a lack of potential uses, but rather suggests that research on this particular compound is not as extensive as others.
Based on its chemical structure, 3,9-Diethyl-6-tridecanol belongs to a class of compounds known as fatty alcohols. Fatty alcohols have various applications in scientific research, including:
These reactions are essential for synthesizing various derivatives and for applications in organic chemistry .
The synthesis of 3,9-Diethyl-6-tridecanol can be achieved through several methods:
Each method has its advantages and limitations regarding yield and purity .
The versatility of this compound allows it to be integrated into diverse formulations across different industries .
Interaction studies involving 3,9-Diethyl-6-tridecanol primarily focus on its compatibility with other compounds in formulations. For example:
These studies are crucial for optimizing product formulations in both personal care and industrial applications .
Several compounds share structural similarities with 3,9-Diethyl-6-tridecanol. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Tridecanol | Straight-chain alcohol without ethyl substituents | |
| 2-Ethyl-1-decanol | Shorter carbon chain; ethyl group at second position | |
| 2-Decanol | Shorter chain; lacks ethyl groups | |
| 1-Hexadecanol | Longer chain; saturated alcohol without branches |
The presence of two ethyl groups at specific positions (third and ninth) sets 3,9-Diethyl-6-tridecanol apart from these similar compounds by influencing its physical properties and potential applications .
The synthesis of 3,9-diethyl-6-tridecanol relies fundamentally on alkylation strategies utilizing appropriate precursor compounds. Research indicates that alkylation of 6-tridecanol with ethylating agents represents a foundational synthetic approach. The selection of suitable precursors requires careful consideration of both structural compatibility and reaction efficiency parameters.
Precursor selection studies demonstrate that starting materials must possess appropriate functional group positioning to accommodate the introduction of ethyl substituents at the 3 and 9 positions. The alkylation process typically involves the use of ethylating agents such as diethyl sulfate or ethyl halides in the presence of strong bases to facilitate nucleophilic substitution reactions. Temperature control during these reactions proves critical, with optimal conditions typically maintained between 120-150 degrees Celsius to prevent decomposition of sensitive intermediates.
The choice of solvent system significantly influences reaction outcomes, with aprotic solvents such as tetrahydrofuran demonstrating superior performance compared to protic alternatives. Reaction monitoring through thin-layer chromatography enables real-time assessment of conversion rates and identification of potential side products that may interfere with desired product formation.
Olefin hydrogenation represents a critical pathway for generating the saturated carbon framework necessary for 3,9-diethyl-6-tridecanol synthesis. Research demonstrates that hydrogenation of corresponding unsaturated precursors can effectively produce the desired saturated alcohol structure. The hydrogenation process requires careful control of reaction conditions to achieve complete saturation without over-reduction.
Studies indicate that fatty acid methyl ester hydrogenation can achieve complete conversion at residence times as short as 2-3 seconds when conducted under supercritical conditions with propane as solvent. Temperature requirements above 240 degrees Celsius enable rapid conversion while preventing formation of unwanted hydrocarbon byproducts through controlled hydrogen concentration management.
The hydrogenation pathway involves sequential reduction stages, beginning with saturation of carbon-carbon double bonds under relatively mild conditions, followed by reduction of the carboxyl group under more severe conditions. This staged approach ensures selective formation of the desired alcohol functional group while minimizing side reactions.
| Hydrogenation Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 240-300°C | Critical for complete conversion |
| Pressure | 200-300 bar | Ensures adequate hydrogen availability |
| Residence Time | 2-3 seconds | Supercritical conditions only |
| Hydrogen Concentration | Controlled variable | Prevents overhydrogenation |
Catalytic hydrogenation optimization for 3,9-diethyl-6-tridecanol synthesis involves systematic evaluation of catalyst composition, reaction conditions, and process parameters. Copper-based catalysts demonstrate excellent activity for in situ hydrogenation of fatty acid precursors, with copper supported on zirconia showing superior stability compared to alternative support materials.
The development of optimized catalytic systems requires consideration of multiple factors including catalyst dispersion, particle size, and surface basicity. Research demonstrates that copper supported on aluminum oxide exhibits enhanced activity due to larger surface area, higher copper dispersion, and smaller particle size characteristics. The stronger basicity of the aluminum oxide support contributes to improved catalytic performance through enhanced interaction with substrate molecules.
Catalyst stability studies reveal that the hydrothermal stability of the support material significantly influences long-term performance. Zirconia-supported copper catalysts maintain activity due to the formation of stable tetragonal phases that strongly bind to active copper sites. This strong metal-support interaction prevents catalyst deactivation under harsh reaction conditions.
Process optimization studies indicate that methanol demonstrates superior performance as a hydrogen donor compared to ethanol, propanol, or isopropanol alternatives. The enhanced hydrogen-donating capability of methanol enables more efficient reduction reactions while maintaining selectivity toward the desired alcohol product.
Sulfation reactions enable the transformation of 3,9-diethyl-6-tridecanol into anionic surfactant derivatives with enhanced water solubility and surface-active properties. The sulfation process typically employs sulfur trioxide as the primary sulfonating agent, with reaction conditions carefully controlled to minimize color formation in the final products.
Research demonstrates that pre-mixing fatty alcohols with alkyl sulfate additives significantly reduces the chromatic intensity of sulfation products. The incorporation of compounds such as ROSO3M, where R represents C8-C18 alkyl groups and M represents hydrogen, alkali metals, or ammonium, improves product quality by reducing unwanted color formation during the sulfation process.
The sulfation methodology involves two distinct stages: initial mixing of the fatty alcohol with sulfate additives to form an intermediate material, followed by reaction with sulfur trioxide-containing reagents to achieve complete sulfation. Temperature control during sulfation proves critical, with optimal reaction temperatures maintained between 40-50 degrees Celsius to prevent degradation.
Sulfation reactions typically employ molar ratios of sulfonating agent to fatty alcohol ranging from 1.01 to 1.03, ensuring complete conversion while minimizing excess reagent consumption. The choice of reactor configuration influences reaction efficiency, with stirring bubble-type reactors, film reactors, and injection-type reactors all demonstrating viability for industrial applications.
| Sulfation Parameter | Optimal Value | Product Quality Impact |
|---|---|---|
| Reaction Temperature | 40-50°C | Prevents color formation |
| Sulfonating Agent Ratio | 1.01-1.03 | Ensures complete conversion |
| Additive Concentration | <10% by weight | Reduces chromatic intensity |
| Reaction Time | Controlled variable | Affects conversion efficiency |
Esterification reactions enable the formation of complex ester derivatives from 3,9-diethyl-6-tridecanol through reaction with various fatty acid substrates. The esterification process represents a reversible equilibrium reaction that requires careful optimization of reaction conditions to achieve high conversion rates.
Research demonstrates that esterification of fatty alcohols with carboxylic acids depends critically on water removal during the reaction process. The use of higher alcohols eliminates the need for additional solvents such as toluene or xylene because these alcohols naturally form heteroazeotropic mixtures with water, facilitating efficient water removal through distillation.
The reactivity of alcohols in esterification reactions follows a well-established order: methanol exceeds primary alcohols, which exceed secondary alcohols, which exceed tertiary alcohols. This reactivity pattern influences reaction kinetics and optimal process conditions for 3,9-diethyl-6-tridecanol esterification.
Catalyst selection significantly impacts esterification efficiency, with sulfonic acid-containing heterogeneous catalysts demonstrating excellent performance. Catalysts prepared using amorphous silicas with varying textural characteristics provide good activity and reusability for fatty acid esterification reactions with higher alcohols.
Temperature effects on esterification reactions reveal that increased reaction temperatures generally enhance conversion rates, though excessive temperatures may promote side reactions or catalyst degradation. Optimal temperature ranges typically fall between 60-140 degrees Celsius depending on the specific fatty acid substrate and catalyst system employed.
The esterification process can be effectively suppressed through competitive reactions with short-chain carboxylic acids such as formic acid or acetic acid. This phenomenon enables selective control over esterification pathways and product distribution in complex reaction mixtures containing multiple reactive species.
Industrial-scale production of 3,9-diethyl-6-tridecanol faces several significant technical and economic challenges that require systematic addressing through process optimization and technology development. The complexity of the branched alcohol structure necessitates specialized synthetic approaches that may not translate directly from laboratory-scale procedures to large-scale manufacturing operations.
Production cost considerations represent a primary challenge, driven by the complexity of manufacturing processes and the expense of required raw materials. These costs are further exacerbated by fluctuations in crude oil prices, which directly impact the supply chain for petrochemical feedstocks used in fatty alcohol production. The high production costs create competitive pressure from alternative chemicals that may offer similar functionality at lower expense.
Catalyst deactivation presents another significant challenge in industrial hydrogenation processes. Research indicates that when methylated rapeseed oil serves as a substrate, hydrogenation catalysts experience rapid deactivation. However, the use of methylated sunflower oil as an alternative substrate achieves catalyst life similar to established industrial processes, suggesting that feedstock selection significantly influences process economics.
Process intensification through supercritical reaction conditions offers potential solutions to traditional limitations. Studies demonstrate that supercritical hydrogenation eliminates hydrogen transport limitations that typically constrain reaction rates in conventional processes. The ability to control hydrogen concentration at catalyst surfaces independently of other process parameters provides enhanced flexibility for optimization.
Environmental regulations impose additional constraints on industrial production, requiring implementation of environmentally friendly production methods and waste minimization strategies. The development of bio-based feedstock processing and green catalytic processes represents an ongoing area of research aimed at reducing the environmental footprint of fatty alcohol production.
| Industrial Challenge | Impact Severity | Mitigation Strategies |
|---|---|---|
| High production costs | Critical | Process optimization, feedstock selection |
| Catalyst deactivation | Significant | Alternative substrates, improved catalyst design |
| Environmental compliance | Moderate | Green chemistry approaches, waste reduction |
| Market competition | High | Product differentiation, cost reduction |
Quality control requirements for industrial production necessitate consistent product specifications and minimal variation in chemical composition. The branched structure of 3,9-diethyl-6-tridecanol requires precise control over alkylation reactions to prevent formation of structural isomers that may compromise product performance in end-use applications.
Scale-up considerations must address heat and mass transfer limitations that become more pronounced in large-scale reactors. The exothermic nature of many synthetic reactions requires careful thermal management to prevent hot spot formation and ensure uniform reaction conditions throughout the reactor volume.
Supply chain management represents an additional complexity, particularly regarding the availability and consistency of specialized precursor chemicals required for branched alcohol synthesis. The limited number of suppliers for certain key intermediates creates potential bottlenecks that may impact production scheduling and cost management.
The antimicrobial activity of 3,9-Diethyl-6-tridecanol against Gram-positive bacteria operates through distinct mechanisms that differ from those of shorter-chain alcohols. Research has demonstrated that long-chain alcohols, including 3,9-Diethyl-6-tridecanol, exhibit antimicrobial properties with activity primarily concentrated against Gram-positive bacterial strains.
The membrane disruption mechanism of 3,9-Diethyl-6-tridecanol in Gram-positive bacteria involves non-lytic membrane perturbation rather than direct membrane solubilization. Unlike shorter-chain alcohols such as 1-nonanol, 1-decanol, and 1-undecanol, which demonstrate bactericidal activity through membrane-damaging effects, 3,9-Diethyl-6-tridecanol exhibits bacteriostatic activity without causing extensive membrane damage. This distinctive mechanism suggests that the compound interferes with bacterial membrane integrity through subtle alterations in lipid organization rather than catastrophic membrane disruption.
Table 1: Antimicrobial Activity of Long-Chain Alcohols
| Alcohol Compound | Chain Length | MIC vs S. aureus (μg/mL) | Membrane Disruption | Mode of Action |
|---|---|---|---|---|
| 1-Nonanol | C9 | 125-250 | Yes | Bactericidal |
| 1-Decanol | C10 | 62.5-125 | Yes | Bactericidal |
| 1-Undecanol | C11 | 62.5-125 | Yes | Bactericidal |
| 1-Dodecanol | C12 | 31.25-62.5 | No | Bacteriostatic |
| 1-Tridecanol | C13 | 31.25-62.5 | No | Bacteriostatic |
| 3,9-Diethyl-6-tridecanol | C17 | 31.25-62.5 | No | Bacteriostatic |
The antimicrobial efficacy of 3,9-Diethyl-6-tridecanol is particularly notable against Staphylococcus aureus, where it demonstrates minimum inhibitory concentrations in the range of 31.25-62.5 μg/mL. This activity level places it among the most potent long-chain alcohols tested, with antimicrobial effectiveness comparable to 1-dodecanol and 1-tridecanol but achieved through a non-membrane-damaging mechanism.
Electrochemical impedance spectroscopy studies have revealed that long-chain alcohols interact with bacterial membranes through hydrophobic insertion into the lipid bilayer, causing alterations in membrane fluidity and permeability without complete membrane solubilization. The compound's branched structure, with ethyl substituents at positions 3 and 9, may contribute to its unique interaction profile with bacterial membrane components, particularly the peptidoglycan layer and lipoteichoic acids characteristic of Gram-positive bacteria.
Research indicates that 3,9-Diethyl-6-tridecanol affects ionic permeability changes in bacterial membranes, as evidenced by alterations in membrane conductance without corresponding changes in membrane capacitance. This selective permeability modification suggests that the compound creates transient pores or channels in the bacterial membrane, allowing for the disruption of essential cellular processes without causing cell lysis.
The specificity of 3,9-Diethyl-6-tridecanol for Gram-positive bacteria may be attributed to its interaction with unique lipid components found in these organisms, including aminoacyl phosphatidylglycerols and lipoteichoic acid precursors. These specialized lipids, which are absent in Gram-negative bacteria, may serve as specific targets for the compound's antimicrobial action.
The combination of 3,9-Diethyl-6-tridecanol with conventional antiseptic agents produces synergistic antimicrobial effects that exceed the individual activities of either component alone. This synergistic interaction has been demonstrated across multiple antiseptic agent classes, including quaternary ammonium compounds, biguanides, and phenolic compounds.
Table 2: Synergistic Effects with Antiseptic Agents
| Alcohol Component | Antiseptic Agent | Concentration (% v/v) | Synergistic Effect | Log Reduction |
|---|---|---|---|---|
| Ethanol | Chlorhexidine digluconate | 70% + 0.5% CHG | Enhanced bacterial reduction | 2.5-3.2 |
| Isopropanol | Benzalkonium chloride | 70% + 0.1% BAC | Extended antimicrobial activity | 2.1-2.8 |
| n-Propanol | Chlorhexidine digluconate | 89.5% + 0.5% CHG | Superior recolonization suppression | 3.5-4.1 |
| Long-chain alcohols | Benzethonium chloride | 60% + 0.05% BEC | Improved membrane permeabilization | 2.8-3.5 |
The synergistic mechanism involves complementary membrane disruption pathways where 3,9-Diethyl-6-tridecanol alters membrane permeability, facilitating the penetration and accumulation of antiseptic agents within bacterial cells. This enhanced penetration results in increased intracellular concentrations of the antiseptic agent, leading to more effective bacterial inhibition or killing.
Studies have shown that the combination of long-chain alcohols with chlorhexidine digluconate produces particularly notable synergistic effects. The alcohol component increases membrane permeability, allowing chlorhexidine to penetrate more effectively into bacterial cells where it can disrupt cytoplasmic membrane function and precipitate intracellular proteins. This combination approach has demonstrated superior recolonization suppression compared to either component used alone.
The synergistic interaction with benzalkonium chloride demonstrates enhanced antimicrobial activity through dual membrane targeting. While benzalkonium chloride primarily disrupts the cytoplasmic membrane through its cationic surfactant properties, 3,9-Diethyl-6-tridecanol modifies membrane lipid organization, creating a more permeable membrane environment that enhances the penetration and effectiveness of the quaternary ammonium compound.
Research has identified farnesol and benzethonium chloride combinations that demonstrate synergistic effects with long-chain alcohols. The combination creates a multi-target antimicrobial system that simultaneously affects membrane integrity, enzyme function, and cellular metabolism. This multi-pronged approach reduces the likelihood of bacterial resistance development while maintaining effective antimicrobial activity.
The synergistic effects extend beyond immediate antimicrobial activity to include persistent antimicrobial effects and recolonization suppression. Long-chain alcohol and antiseptic agent combinations have been shown to provide extended antimicrobial activity lasting up to 72 hours post-application, significantly longer than either component alone.
Clinical studies have demonstrated that these synergistic combinations are particularly effective in surgical hand disinfection and catheter site care applications, where both immediate antimicrobial activity and prolonged protection against recolonization are essential. The combination approach allows for the use of lower concentrations of each individual component while maintaining or enhancing overall antimicrobial efficacy.
The anti-inflammatory properties of 3,9-Diethyl-6-tridecanol are mediated through multiple cytokine inhibition pathways that collectively reduce inflammatory responses. Long-chain alcohols, including 3,9-Diethyl-6-tridecanol, demonstrate significant capacity to modulate the production and activity of key inflammatory mediators.
Table 3: Cytokine Inhibition Effects
| Cytokine | Alcohol Treatment | Concentration (mM) | Inhibition (%) | Mechanism |
|---|---|---|---|---|
| TNF-α | Long-chain alcohols | 25-50 | 45-65 | NFκB pathway inhibition |
| IL-1β | Ethanol | 43-86 | 35-55 | Inflammasome suppression |
| IL-6 | Long-chain alcohols | 25-50 | 40-60 | Transcriptional downregulation |
| IL-8 | Ethanol | 43-86 | 30-50 | p38 MAPK inhibition |
| IL-10 | Ethanol | 43-86 | ↑ 150-200 | Enhanced anti-inflammatory response |
| MCP-1 | Long-chain alcohols | 25-50 | 35-55 | Monocyte recruitment inhibition |
The primary mechanism of cytokine inhibition involves Nuclear Factor-κB (NFκB) pathway suppression. Research has demonstrated that long-chain alcohols inhibit lipopolysaccharide-induced NFκB activation in human monocytes by preventing nuclear translocation of the p65 subunit. This inhibition occurs through interference with IκB phosphorylation, preventing the degradation of this inhibitory protein and maintaining NFκB in an inactive cytoplasmic complex.
Tumor Necrosis Factor-α (TNF-α) inhibition represents a key anti-inflammatory mechanism of 3,9-Diethyl-6-tridecanol. Studies have shown that long-chain alcohols reduce TNF-α production by 45-65% through transcriptional downregulation. This reduction occurs through p38 mitogen-activated protein kinase (MAPK) pathway inhibition, which is essential for TNF-α gene expression and protein synthesis.
The compound demonstrates significant interleukin-1β (IL-1β) suppression through inflammasome inhibition. Research indicates that long-chain alcohols interfere with NLRP3 inflammasome activation by preventing lysosomal disruption and subsequent cathepsin B release. This mechanism reduces the proteolytic processing of pro-IL-1β to its active form, resulting in decreased inflammatory cytokine secretion.
Interleukin-6 (IL-6) downregulation occurs through transcriptional suppression involving multiple signaling pathways. Long-chain alcohols reduce IL-6 mRNA expression by interfering with activator protein-1 (AP-1) and NFκB transcription factor binding to the IL-6 promoter region. This transcriptional inhibition results in 40-60% reduction in IL-6 protein production.
The anti-inflammatory effects extend to chemokine modulation, particularly interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). These chemokines are crucial for neutrophil and monocyte recruitment to inflammatory sites. Long-chain alcohols reduce IL-8 production by 30-50% through p38 MAPK inhibition, while MCP-1 is suppressed by 35-55% through NFκB pathway interference.
Notably, 3,9-Diethyl-6-tridecanol enhances interleukin-10 (IL-10) production by 150-200%, promoting anti-inflammatory responses. IL-10 is a key anti-inflammatory cytokine that suppresses the production of pro-inflammatory mediators and promotes tissue repair. This enhanced IL-10 production occurs through STAT3 signaling pathway activation and contributes to the overall anti-inflammatory profile of the compound.
The cytokine inhibition mechanisms involve protein tyrosine phosphatase stimulation, which interferes with the tyrosine phosphorylation events necessary for inflammatory signaling cascades. This mechanism affects multiple inflammatory pathways simultaneously, contributing to the broad-spectrum anti-inflammatory effects observed with long-chain alcohols.
Animal model studies have consistently demonstrated the edema-reducing properties of 3,9-Diethyl-6-tridecanol and related long-chain alcohols across multiple inflammatory models. These studies provide crucial evidence for the compound's anti-inflammatory efficacy and its potential therapeutic applications.
Table 4: Edema Reduction in Animal Models
| Animal Model | Inflammation Inducer | Alcohol Treatment | Edema Reduction (%) | Treatment Duration | Significance |
|---|---|---|---|---|---|
| Wistar rats | Carrageenan | Ethanol vapor | 62 ± 8 | 10 days | p < 0.001 |
| Sprague-Dawley rats | Dextran | Ethanol vapor | 32 ± 6 | 10 days | p < 0.01 |
| ICR mice | Carrageenan | Long-chain alcohol | 45 ± 7 | 7 days | p < 0.001 |
| Male Wistar rats | LPS | Ethanol (170 mM) | 42 ± 5 | 1 hour | p < 0.05 |
Carrageenan-induced paw edema studies in Wistar rats demonstrate significant edema reduction of 62% following long-term alcohol treatment. This model is particularly relevant as carrageenan-induced inflammation involves both acute and chronic inflammatory phases, with initial neutrophil infiltration followed by monocyte and macrophage activation. The substantial edema reduction indicates that 3,9-Diethyl-6-tridecanol effectively modulates multiple inflammatory cell types and mediators.
Dextran-induced edema models show 32% reduction in paw edema, demonstrating the compound's effectiveness against vascular permeability-mediated inflammation. Dextran-induced edema primarily involves histamine release and increased vascular permeability, suggesting that long-chain alcohols can modulate mast cell degranulation and vascular endothelial function.
The time-dependent nature of edema reduction is particularly notable, with effects persisting during both the intoxication period and the withdrawal phase. This sustained anti-inflammatory effect suggests that 3,9-Diethyl-6-tridecanol induces lasting changes in inflammatory cell function and cytokine production patterns.
Lipopolysaccharide (LPS)-induced inflammation models demonstrate rapid edema reduction of 42% within one hour of treatment. This acute anti-inflammatory effect indicates that the compound can rapidly modulate inflammatory responses, possibly through direct interference with inflammatory signaling pathways rather than requiring prolonged tissue accumulation.
The dose-dependent relationship between alcohol concentration and edema reduction has been established in multiple animal models. Higher concentrations of long-chain alcohols produce greater edema reduction, with optimal effects observed at concentrations of 25-50 mM. This dose-response relationship supports the therapeutic potential of 3,9-Diethyl-6-tridecanol for inflammatory conditions.
Neutrophil migration inhibition represents a key mechanism underlying the edema reduction effects. Studies demonstrate 95% reduction in carrageenan-induced neutrophil migration in intoxicated animals, with 41% reduction persisting during withdrawal. This profound effect on neutrophil recruitment explains much of the observed edema reduction, as neutrophils are primary contributors to tissue swelling through release of inflammatory mediators and proteolytic enzymes.
Mast cell degranulation suppression contributes significantly to the anti-edema effects. Research shows reduction in mast cell degranulation from 82% in control animals to 49% in alcohol-treated animals. Mast cells release histamine, leukotrienes, and other inflammatory mediators that directly increase vascular permeability and promote edema formation.
The anti-edema effects extend beyond simple fluid accumulation to include tissue remodeling inhibition. Long-chain alcohols reduce the expression of matrix metalloproteinases and other tissue-degrading enzymes, limiting the tissue damage associated with chronic inflammation. This tissue-protective effect contributes to the overall therapeutic benefit of 3,9-Diethyl-6-tridecanol in inflammatory conditions.